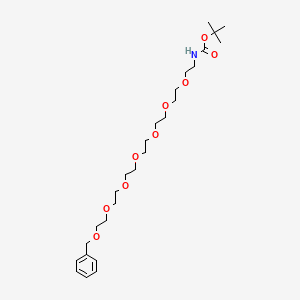

Benzyl-PEG7-NHBoc

Descripción

Propiedades

Fórmula molecular |

C26H45NO9 |

|---|---|

Peso molecular |

515.6 g/mol |

Nombre IUPAC |

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C26H45NO9/c1-26(2,3)36-25(28)27-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-7-5-4-6-8-24/h4-8H,9-23H2,1-3H3,(H,27,28) |

Clave InChI |

WGQRHFBHRTUZNX-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG7-NHBoc: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG7-NHBoc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its application in the synthesis of PROTACs, complete with generalized experimental protocols and workflow diagrams.

Core Concepts: Structure and Physicochemical Properties

This compound, systematically named tert-butyl (2-(2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a monodisperse polyethylene (B3416737) glycol (PEG) linker. It features a benzyl (B1604629) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. The seven ethylene (B1197577) glycol units provide a flexible chain, enhancing the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate a primary amine. This amine can then be coupled to a ligand for an E3 ubiquitin ligase or a target protein. The benzyl group provides a stable, non-reactive terminus.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-Boc-PEG7-alcohol[1] | Boc-NH-PEG7-Amine |

| Molecular Formula | C₂₆H₄₅NO₉ | C₁₉H₃₉NO₉ | C₂₁H₄₄N₂O₉ |

| Molecular Weight | 501.63 g/mol | 425.5 g/mol [1] | 468.6 g/mol |

| IUPAC Name | tert-butyl (2-(2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | tert-butyl N-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate[1] | tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

| CAS Number | Not available | 1292268-13-3[1] | 206265-98-7 |

| Appearance | Likely a solid or viscous oil | - | - |

| Solubility | Soluble in organic solvents such as DMF and DMSO | - | - |

Application in PROTAC Drug Development

This compound serves as a flexible linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[4]

PEG linkers, such as this compound, are widely used due to their ability to improve the solubility and cell permeability of PROTACs.[5] The length of the PEG chain is a key parameter that is often optimized to achieve maximal degradation of the target protein.[4]

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following are generalized protocols for the key steps.

General Workflow for PROTAC Synthesis

The modular nature of PROTACs allows for a convergent synthetic strategy. This generally involves the synthesis of a warhead-linker intermediate and an E3 ligase-linker intermediate, followed by a final coupling step.

Caption: A typical workflow for the design and synthesis of PROTACs using a PEG linker.

Step 1: Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized component (either the warhead or the E3 ligase ligand) to the amine of a deprotected PEG linker.

Materials:

-

Component A-COOH (Warhead or E3 Ligase Ligand with a carboxylic acid)

-

Amine-PEG7-Benzyl (Deprotected this compound)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add Amine-PEG7-Benzyl (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the coupled product.

Step 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the primary amine for subsequent coupling reactions.[6]

Materials:

-

Component A-PEG7-NHBoc (Boc-protected intermediate)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine salt is often used in the next step without further purification.

Table 2: Representative Quantitative Data for PROTAC Synthesis and Activity [7]

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |

| PROTAC A | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

| PROTAC D | PEG8 | 100 | 85 | 0.8 |

Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.

Conclusion

This compound is a valuable and versatile tool in the field of targeted protein degradation. Its well-defined structure, coupled with the advantageous properties of the PEG linker, facilitates the rational design and synthesis of effective PROTACs. The experimental protocols provided herein offer a foundational approach for the utilization of this compound in the development of novel therapeutics. The continued exploration of different linker compositions and lengths will undoubtedly lead to the discovery of next-generation protein degraders with enhanced efficacy and drug-like properties.

References

- 1. N-Boc-PEG7-alcohol | C19H39NO9 | CID 56647371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Benzyl-PEG7-NHBoc: A Technical Guide to its Core Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-NHBoc is a heterobifunctional chemical linker of significant interest in the field of targeted protein degradation (TPD). It belongs to the class of polyethylene (B3416737) glycol (PEG)-based linkers, which are integral components in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive technical overview of the primary application of this compound, focusing on its role as a PROTAC linker, and includes a representative synthesis protocol and conceptual diagrams to illustrate its function.

The structure of this compound features a seven-unit polyethylene glycol (PEG7) chain, which imparts hydrophilicity and flexibility to the linker. One terminus is capped with a benzyl (B1604629) group, while the other contains a Boc-protected amine (NHBoc). This Boc protecting group allows for controlled, sequential conjugation to other molecules during PROTAC synthesis.

Core Application: A Linker for PROTAC Synthesis

The principal application of this compound is as a linker in the construction of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. PEG-based linkers like this compound are frequently employed to enhance the aqueous solubility and optimize the pharmacokinetic properties of PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₅NO₉ | [4] |

| Molecular Weight | 515.64 g/mol | [4] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | [4] |

Experimental Protocols

Step 1: Boc Deprotection of this compound

-

Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (B109758) (DCM) or dioxane.

-

Acid Treatment: Add an excess of an acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M HCl in dioxane), to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Solvent Removal: Remove the solvent and excess acid under reduced pressure.

-

Purification: The resulting amine salt can be used directly in the next step or purified if necessary.

Step 2: Conjugation to an E3 Ligase Ligand (Amide Bond Formation)

-

Activation of Carboxylic Acid: If the E3 ligase ligand has a carboxylic acid moiety, activate it using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Coupling Reaction: Add the deprotected Benzyl-PEG7-amine to the activated E3 ligase ligand solution.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction, and purify the product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Step 3: Conjugation to a Target Protein Ligand

-

Reaction Setup: The purified E3 ligase ligand-linker conjugate is then reacted with the target protein ligand. The specific reaction conditions will depend on the functional groups present on the target protein ligand. For instance, if the target ligand has a suitable functional group for nucleophilic substitution with the benzyl terminus of the linker, this can be performed in the presence of a suitable base.

-

Final Purification: The final PROTAC molecule is purified using preparative HPLC to ensure high purity for biological evaluation.

Visualizing the Role of this compound in PROTAC Function

The following diagrams, generated using the DOT language, illustrate the conceptual framework of PROTAC synthesis and mechanism of action where this compound serves as the linker.

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

An In-depth Technical Guide to the Synthesis of Benzyl-PEG7-NHBoc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic protocol for Benzyl-PEG7-NHBoc, a heterobifunctional PEG linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. The following sections detail the synthetic pathway, experimental procedures, and expected quantitative outcomes.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process commencing with the mono-benzylation of heptaethylene glycol. The resulting alcohol is then activated via tosylation, followed by nucleophilic substitution with sodium azide (B81097) to introduce the azide functionality. A subsequent Staudinger reduction converts the azide to a primary amine, which is then protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols provide a detailed step-by-step guide for the synthesis of this compound and its intermediates.

Step 1: Synthesis of Benzyl-PEG7-OH

Methodology:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of heptaethylene glycol (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Benzyl bromide (1.1 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of water, and the THF is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane (B109758) (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford Benzyl-PEG7-OH as a colorless oil.

Step 2: Synthesis of Benzyl-PEG7-OTs

Methodology:

-

To a solution of Benzyl-PEG7-OH (1.0 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous DCM at 0 °C, p-toluenesulfonyl chloride (1.2 eq.) is added portionwise.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the layers are separated.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield Benzyl-PEG7-OTs as a pale yellow oil, which is used in the next step without further purification.

Step 3: Synthesis of Benzyl-PEG7-N3

Methodology:

-

A solution of Benzyl-PEG7-OTs (1.0 eq.) and sodium azide (3.0 eq.) in anhydrous dimethylformamide (DMF) is stirred at 80 °C overnight.

-

The reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to give Benzyl-PEG7-N3 as a colorless oil.

Step 4: Synthesis of Benzyl-PEG7-NH2

Methodology:

-

To a solution of Benzyl-PEG7-N3 (1.0 eq.) in THF, triphenylphosphine (B44618) (1.2 eq.) is added, and the mixture is stirred at room temperature for 3 hours.

-

Water is then added to the reaction mixture, and stirring is continued for another 48 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford Benzyl-PEG7-NH2 as a colorless oil.[1]

Step 5: Synthesis of this compound

Methodology:

-

To a solution of Benzyl-PEG7-NH2 (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C, a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O, 1.2 eq.) in DCM is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound as a colorless oil.

Quantitative Data Summary

The following tables summarize the expected molecular weights, representative reagents, and yields for each step of the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Heptaethylene Glycol | C14H30O8 | 326.38 |

| Benzyl-PEG7-OH | C21H36O8 | 416.51 |

| Benzyl-PEG7-OTs | C28H42O10S | 570.69 |

| Benzyl-PEG7-N3 | C21H35N3O7 | 441.52 |

| Benzyl-PEG7-NH2 | C21H37NO7 | 415.52 |

| This compound | C26H45NO9 | 515.64 |

Table 1: Molecular properties of intermediates and final product.

| Step | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Heptaethylene Glycol | Benzyl Bromide, NaH | THF | 70-80 |

| 2 | Benzyl-PEG7-OH | TsCl, Et3N | DCM | >90 |

| 3 | Benzyl-PEG7-OTs | NaN3 | DMF | 85-95 |

| 4 | Benzyl-PEG7-N3 | PPh3, H2O | THF | ~97[1] |

| 5 | Benzyl-PEG7-NH2 | (Boc)2O, Et3N | DCM | >95 |

Table 2: Summary of reaction conditions and expected yields.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, outlining the key stages from starting materials to the final purified product.

Caption: General experimental workflow for each synthetic step.

References

Technical Guide: Benzyl-PEG7-NHBoc as a Heterobifunctional Linker in Drug Discovery

This technical guide provides an in-depth overview of Benzyl-PEG7-NHBoc, a widely utilized polyethylene (B3416737) glycol (PEG)-based heterobifunctional linker. It is primarily aimed at researchers, scientists, and professionals in the field of drug development, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a chemical compound featuring a seven-unit polyethylene glycol chain. This structure is flanked by a benzyl (B1604629) group at one end and a Boc-protected amine at the other, rendering it a valuable tool in multi-step chemical syntheses. The key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C26H45NO9 | [1] |

| Molecular Weight | 500.61 g/mol | |

| Appearance | Liquid | |

| Purity | ≥95% | |

| Storage Conditions | 2-8°C |

Role in PROTAC Development

PROTACs are innovative therapeutic agents designed to selectively eliminate target proteins from cells. These chimeric molecules consist of two distinct ligands connected by a flexible linker. One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometric orientation of the two ligands, which in turn affects the stability and efficiency of the ternary complex (Target Protein - PROTAC - E3 Ligase). PEG linkers, such as this compound, are frequently employed due to their ability to enhance the solubility and pharmacokinetic properties of the resulting PROTAC.[3][4]

The this compound linker offers two distinct points of chemical modification. The Boc-protected amine provides a stable yet readily cleavable site for conjugation, while the benzyl group can be modified or serve as a stable terminus.

Experimental Protocols

The use of this compound in PROTAC synthesis typically involves a two-step process: deprotection of the Boc group to reveal a primary amine, followed by conjugation of this amine to a suitable functional group on a target protein ligand or an E3 ligase ligand.

Boc Deprotection of this compound

Objective: To remove the tert-Butoxycarbonyl (Boc) protecting group to yield the free amine, Benzyl-PEG7-NH2.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

Procedure:

-

Dissolve this compound in dichloromethane (DCM) in a round bottom flask. A typical concentration is 0.1-0.2 M.

-

To the stirring solution, add an excess of trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of DCM to TFA.

-

Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in DCM and transfer to a separatory funnel.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Repeat this wash two to three times.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, Benzyl-PEG7-NH2.

Amide Coupling of Benzyl-PEG7-NH2 to a Carboxylic Acid-Containing Ligand

Objective: To conjugate the free amine of the linker to a ligand (e.g., for a target protein) that contains a carboxylic acid functional group.

Materials:

-

Benzyl-PEG7-NH2 (from the previous step)

-

Carboxylic acid-containing ligand

-

(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or a similar peptide coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Nitrogen or Argon atmosphere

Procedure:

-

In a round bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing ligand in anhydrous DMF.

-

To this solution, add the coupling agent, PyBOP (typically 1.2 equivalents).

-

Add DIPEA to the reaction mixture (typically 2-3 equivalents).

-

Allow the mixture to stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve Benzyl-PEG7-NH2 (typically 1.0-1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the solution of Benzyl-PEG7-NH2 to the activated ligand solution.

-

Let the reaction proceed at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

-

Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with water and brine to remove DMF and excess reagents.

-

The crude product is then purified, typically by flash column chromatography or preparative HPLC, to yield the final conjugate.

Visualized Workflows and Mechanisms

To better illustrate the role and application of this compound, the following diagrams depict a generalized PROTAC synthesis workflow and the fundamental mechanism of PROTAC action.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

References

An In-depth Technical Guide to Benzyl-PEG7-NHBoc: A Heterobifunctional Linker for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This technical guide provides a comprehensive overview of Benzyl-PEG7-NHBoc, a versatile PEG-based linker increasingly utilized in the synthesis of potent and effective PROTACs. While a specific CAS number for this compound is not consistently reported in public databases, its structure and function are well-understood within the scientific community.

Core Concepts: The Role of this compound in PROTAC Design

This compound is a heterobifunctional linker featuring three key components:

-

A Benzyl (B1604629) (Bn) protecting group: This group caps (B75204) one end of the polyethylene (B3416737) glycol (PEG) chain. The benzyl group is known for its high stability under a wide range of reaction conditions, yet it can be selectively removed under specific conditions, a property known as orthogonal deprotection. This stability is crucial during the multi-step synthesis of a PROTAC molecule, preventing unwanted reactions at this terminus.[1]

-

A seven-unit polyethylene glycol (PEG7) chain: The PEG chain serves as a flexible spacer, influencing the distance and orientation between the POI and the E3 ligase. This is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the final PROTAC molecule.[2][3]

-

A tert-Butoxycarbonyl (Boc) protected amine (NHBoc): The Boc group is a widely used protecting group for amines. It can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand through amide bond formation.

Physicochemical Properties and Data Presentation

| Property | Expected Value/Characteristic | Significance in PROTAC Design |

| Molecular Formula | C26H45NO9 | Defines the elemental composition and molecular weight. |

| Molecular Weight | ~515.6 g/mol | Influences diffusion, cell permeability, and pharmacokinetic properties. |

| Appearance | Colorless to pale yellow oil or solid | Important for quality control and formulation. |

| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO). Limited solubility in water. | Critical for reaction conditions and potential for aqueous formulation of the final PROTAC. |

| logP (calculated) | Varies depending on the calculation method, but expected to be moderately lipophilic. | Impacts cell membrane permeability and potential for off-target effects. |

| Hydrogen Bond Donors | 1 (after Boc deprotection) | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 9 | Influences solubility and interactions with biological targets. |

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a stepwise approach. The following are generalized experimental protocols.

Protocol 1: Deprotection of the Boc Group and Amide Coupling

This protocol describes the removal of the Boc protecting group from this compound and subsequent coupling to a carboxylic acid-containing ligand (either for the POI or E3 ligase).

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ligand-COOH (POI or E3 ligase ligand with a carboxylic acid)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Boc Deprotection:

-

Dissolve this compound in a solution of 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting Benzyl-PEG7-NH2 is often used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the deprotected Benzyl-PEG7-NH2 (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by preparative HPLC.

-

Protocol 2: Deprotection of the Benzyl Group and Subsequent Functionalization

This protocol outlines the removal of the benzyl protecting group to reveal a hydroxyl group, which can be further functionalized.

Materials:

-

Benzyl-PEG7-Ligand conjugate

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas (H2)

Procedure:

-

Dissolve the Benzyl-PEG7-Ligand conjugate in methanol or ethanol.

-

Add a catalytic amount of Pd/C to the solution.

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG7-Ligand conjugate.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

References

Solubility of Benzyl-PEG7-NHBoc in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG7-NHBoc, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug modalities. Understanding the solubility of this linker is critical for its effective handling, reaction optimization, purification, and formulation. This document consolidates available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents logical workflows for solubility assessment.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₅NO₉ | N/A |

| Molecular Weight | 515.64 g/mol | N/A |

| Appearance | White to off-white solid or viscous liquid | General observation for similar compounds |

| Key Structural Features | Benzyl (B1604629) group (hydrophobic), PEG7 linker (hydrophilic, flexible), Boc-protected amine (lipophilic) | N/A |

The amphiphilic nature of this compound, arising from its distinct hydrophobic (benzyl, Boc) and hydrophilic (PEG) regions, dictates its solubility in a range of organic solvents. The polyethylene (B3416737) glycol (PEG) chain, in particular, enhances water solubility and can improve the pharmacokinetic properties of resulting conjugates.[1][2]

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, based on data for the compound itself and structurally similar molecules, a predictive solubility profile can be constructed.

| Solvent Class | Solvent | Known/Predicted Solubility | Rationale & Remarks |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 10 mM | A known quantitative data point. A structurally similar compound, Benzyl-PEG2-CH2-Boc, is soluble at ≥ 50 mg/mL in DMSO.[3] Generally, PEGylated compounds exhibit good solubility in DMSO.[2] |

| N,N-Dimethylformamide (DMF) | Soluble | PEG derivatives are generally soluble in DMF.[2] | |

| Acetonitrile (ACN) | Moderately Soluble | The polarity is suitable for solvating the PEG chain, though the hydrophobic groups may limit high solubility. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Chlorinated solvents are effective at dissolving a wide range of organic compounds with moderate polarity. PEG derivatives are typically soluble in DCM.[2] |

| Chloroform (B151607) | Soluble | Similar to DCM, chloroform is a good solvent for many PEGylated molecules.[2] | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Ethers can solvate the molecule, but the polarity may not be optimal for high solubility of the PEG chain. |

| Diethyl Ether | Sparingly Soluble to Insoluble | The low polarity of diethyl ether is generally insufficient to effectively solvate the polar PEG chain. PEG compounds are often insoluble in ether.[2] | |

| Alcohols | Methanol | Moderately Soluble | Alcohols can act as hydrogen bond donors and acceptors, but solubility may be limited by the non-polar benzyl and Boc groups. |

| Ethanol | Moderately to Sparingly Soluble | Solubility is expected to decrease with increasing alcohol chain length due to a decrease in polarity. | |

| Aromatic | Toluene (B28343) | Sparingly Soluble | While π-π stacking between the benzyl group and toluene is favorable, the polarity of the PEG chain limits solubility. Heating may improve solubility.[2] |

| Non-polar Aliphatic | Hexanes, Heptane | Insoluble | The significant polarity of the PEG chain and the carbamate (B1207046) group prevents dissolution in non-polar aliphatic solvents. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

For precise quantitative solubility data in a specific solvent system, the shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a gravimetric analysis setup.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis).

-

-

Quantification:

-

Gravimetric Analysis:

-

Evaporate the solvent from the pre-weighed vial containing the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

The difference between the final and initial vial weights gives the mass of the dissolved this compound.

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Visualization of Workflows

The following diagrams illustrate key logical and experimental workflows related to the solubility of this compound.

Caption: Workflow for assessing the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility method.

References

Commercial Availability and Technical Guide for Benzyl-PEG7-NHBoc in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-PEG7-NHBoc, a heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its commercial availability, key technical specifications, and detailed protocols for its application in targeted protein degradation studies.

Introduction to this compound as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that leverage the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

The linker plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as modulating the physicochemical properties of the entire molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance their aqueous solubility and provide optimal spacing between the two ligands.

This compound is a monodisperse PEG linker featuring a benzyl (B1604629) ether at one terminus and a Boc-protected amine at the other. The benzyl group provides a handle for further chemical modification, while the Boc-protected amine allows for subsequent coupling reactions after a straightforward deprotection step. The seven ethylene (B1197577) glycol units offer a flexible and hydrophilic spacer, making it a valuable building block in the construction of effective PROTACs.

Commercial Availability and Properties

This compound is commercially available from several chemical suppliers. The following table summarizes the key quantitative data for this compound from various vendors to facilitate easy comparison.

| Property | MedchemExpress (HY-132021) | Immunomart (HY-132021) | Ambeed | BroadPharm | Biopharma PEG |

| Molecular Formula | C₂₆H₄₅NO₉ | C₂₆H₄₅NO₉ | C₂₅H₄₃NO₉ | - | - |

| Molecular Weight | 515.64 g/mol | 515.64 g/mol | 501.61 g/mol | - | - |

| Purity | >98% | - | - | ≥98% | ≥95% |

| Appearance | Solid | - | - | - | - |

| Solubility | 10 mM in DMSO[1] | 10 mM in DMSO[1] | - | - | - |

| Storage Conditions | -20°C, 3 years; 4°C, 2 years | Room temperature | - | - | -20°C |

Note: Data may vary between batches and suppliers. It is recommended to consult the certificate of analysis provided by the supplier for the most accurate information.

Experimental Protocols

This section provides detailed methodologies for the utilization of this compound in the synthesis of a PROTAC molecule.

Boc Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting group on the amine must be removed to allow for subsequent coupling reactions. A common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete consumption of the starting material. The deprotected product will be more polar than the starting material.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

-

The resulting crude product, Benzyl-PEG7-NH₂, will be the TFA salt. For many subsequent reactions, this salt can be used directly.

-

If the free amine is required, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the TFA. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Synthesis of a PROTAC using Benzyl-PEG7-NH₂ (Amide Coupling)

This protocol describes a general procedure for coupling the deprotected Benzyl-PEG7-NH₂ with a carboxylic acid-functionalized E3 ligase ligand, followed by modification of the benzyl ether and coupling to a target protein ligand.

Part 1: Coupling of Benzyl-PEG7-NH₂ with an E3 Ligase Ligand

Materials:

-

Benzyl-PEG7-NH₂ (from section 3.1)

-

E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

Nitrogen or argon atmosphere

Procedure:

-

Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen or argon atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Benzyl-PEG7-NH₂ (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3 Ligand-PEG7-Benzyl intermediate.

Part 2: Functionalization of the Benzyl Ether and Final Coupling

The benzyl ether can be debenzylated to a primary alcohol and then further functionalized for coupling to the target protein ligand. For example, the alcohol can be converted to a carboxylic acid.

(A) Debenzylation:

-

Dissolve the E3 Ligand-PEG7-Benzyl intermediate in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Add a palladium catalyst (e.g., 10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the alcohol intermediate.

(B) Oxidation to Carboxylic Acid (Jones Oxidation or TEMPO-mediated oxidation are common methods):

-

Dissolve the alcohol intermediate in a suitable solvent (e.g., acetone (B3395972) for Jones oxidation).

-

Add the oxidizing agent (e.g., Jones reagent) dropwise at 0°C.

-

Stir the reaction until completion.

-

Quench the reaction and work up accordingly to isolate the carboxylic acid intermediate.

(C) Final Amide Coupling to the Target Protein Ligand:

-

Follow the amide coupling procedure described in Part 1 to couple the newly formed carboxylic acid with an amine-functionalized target protein ligand.

-

Purify the final PROTAC molecule using preparative HPLC.

Visualizations

Targeted Protein Degradation Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC molecule in inducing the degradation of a target protein via the ubiquitin-proteasome pathway.

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The diagram below outlines the key steps in the synthesis of a PROTAC molecule using this compound as the linker.

Caption: Synthetic workflow for a PROTAC using this compound.

References

The Strategic Imperative of Benzyl-PEG7-NHBoc in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. This in-depth technical guide focuses on the role and mechanism of action of a specific and widely utilized linker, Benzyl-PEG7-NHBoc, in the context of PROTAC design. We will explore its impact on the physicochemical properties, ternary complex formation, and overall degradation efficiency of PROTACs. This guide will provide a comprehensive overview of the underlying principles, experimental methodologies, and signaling pathways relevant to the application of this linker in drug discovery and development.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC efficacy.[2] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]

The linker is not merely a passive spacer but plays a crucial role in several aspects of PROTAC function:

-

Solubility and Cell Permeability: The linker's chemical composition significantly influences the overall physicochemical properties of the PROTAC, affecting its solubility and ability to cross cell membranes.[2]

-

Ternary Complex Formation: The length, flexibility, and geometry of the linker are critical for the productive formation of the ternary complex, ensuring the appropriate orientation of the POI and E3 ligase for efficient ubiquitination.[2]

-

Selectivity and Potency: The linker can influence the selectivity of the PROTAC for its target protein and contribute to the overall potency of degradation.

This compound: A Multifunctional Linker

This compound is a commercially available, monodisperse polyethylene (B3416737) glycol (PEG)-based linker that incorporates several key features beneficial for PROTAC design. Let's break down its components to understand its mechanism of action:

-

Polyethylene Glycol (PEG)7: The core of the linker is a seven-unit PEG chain. PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the aqueous solubility of the often-lipophilic PROTAC molecule.[4] The flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of a stable ternary complex. The length of the PEG linker is a critical parameter, with the optimal length varying depending on the specific target protein and E3 ligase. While specific data for a PEG7 linker is not extensively published, studies on other PEG linker lengths demonstrate a clear length-dependent effect on degradation efficacy.[5]

-

Benzyl (B1604629) Group: The inclusion of a benzyl group can serve multiple purposes. It can introduce a degree of rigidity into the otherwise flexible PEG chain, which can be advantageous for optimizing the geometry of the ternary complex.[6] More specifically, the aromatic ring of the benzyl group can participate in non-covalent interactions, such as π-π stacking, with amino acid residues on the surface of the E3 ligase or the target protein. For instance, a benzyl group has been shown to engage in a pi-stacking interaction with a tyrosine residue (Y98) in the von Hippel-Lindau (VHL) E3 ligase, thereby stabilizing the ternary complex.[6]

-

NHBoc (tert-Butyloxycarbonyl protected amine): The Boc protecting group on the terminal amine is a crucial feature for synthetic chemistry. It allows for the controlled and sequential attachment of the linker to the other components of the PROTAC. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the free amine, which can then be coupled to the desired ligand.[7]

Mechanism of Action in PROTACs

The this compound linker contributes to the overall mechanism of action of a PROTAC in the following ways:

-

Enhanced Physicochemical Properties: The hydrophilic nature of the PEG7 chain can improve the solubility of the PROTAC, which is often a challenge for these relatively large molecules. This improved solubility can enhance bioavailability and cell permeability.

-

Facilitation of Ternary Complex Formation: The length and flexibility of the PEG7 chain provide the necessary reach and conformational freedom for the two ligands to simultaneously bind to the target protein and the E3 ligase.

-

Stabilization of the Ternary Complex: The benzyl group can provide a point of interaction with either the E3 ligase or the target protein, as exemplified by the pi-stacking interaction with VHL.[6] This additional interaction can increase the stability of the ternary complex, leading to more efficient ubiquitination.

Quantitative Data

| Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| ERα | PEG | 4 | >1000 | ~20 | [5] |

| ERα | PEG | 8 | 100-1000 | ~60 | [5] |

| ERα | PEG | 12 | 10-100 | >80 | [5] |

| ERα | PEG | 16 | <10 | >90 | [5] |

| TBK1 | PEG/Alkyl | 12 | >1000 | <20 | [5] |

| TBK1 | PEG/Alkyl | 16 | 100-1000 | ~50 | [5] |

| TBK1 | PEG/Alkyl | 20 | 10-100 | >90 | [5] |

| TBK1 | PEG/Alkyl | 24 | <10 | >95 | [5] |

Note: DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed. Lower DC50 and higher Dmax values indicate a more potent PROTAC. The optimal linker length is target-dependent.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs using a Boc-protected linker like this compound.

Solid-Phase Synthesis of a PROTAC

This protocol describes a general strategy for the solid-phase synthesis of a PROTAC, which can be adapted for this compound.

Workflow Diagram:

Caption: General workflow for solid-phase PROTAC synthesis.

Methodology:

-

Immobilization of the First Ligand: The E3 ligase ligand or the POI ligand, containing a suitable functional group (e.g., a carboxylic acid), is coupled to a solid support resin (e.g., Rink amide resin).

-

Fmoc-Deprotection (if applicable): If the immobilized ligand has an Fmoc-protected amine, it is deprotected using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

-

Linker Coupling: The this compound linker is activated (e.g., using HATU/DIPEA) and coupled to the free amine on the resin-bound ligand.

-

Boc-Deprotection: The Boc protecting group on the linker is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Coupling of the Second Ligand: The second ligand (POI or E3 ligase ligand), containing a carboxylic acid, is activated and coupled to the newly deprotected amine on the linker.

-

Cleavage from Resin: The completed PROTAC is cleaved from the solid support using a strong acid cocktail (e.g., TFA/triisopropylsilane/water).

-

Purification: The crude PROTAC is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Western Blot Analysis of Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Workflow Diagram:

Caption: Standard workflow for Western Blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Quantify the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detection and Analysis: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Signaling Pathways

PROTACs that utilize PEGylated linkers can be designed to target key proteins in a multitude of signaling pathways implicated in various diseases. The degradation of these target proteins can lead to the downstream modulation of these pathways.

Example Signaling Pathway: PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. A PROTAC designed to degrade a key component of this pathway, such as mTOR, would be expected to inhibit downstream signaling.

Caption: PROTAC-mediated degradation of mTOR disrupts the PI3K/AKT/mTOR signaling pathway.

Conclusion

The this compound linker is a versatile and powerful tool in the design of effective PROTACs. Its PEG component enhances solubility and provides the necessary flexibility for ternary complex formation, while the benzyl group can contribute to the stability of this complex through specific interactions. The Boc-protected amine allows for a controlled and efficient synthetic strategy. A thorough understanding of the role of each component of this linker, coupled with systematic experimental evaluation, is essential for the rational design of novel and potent protein degraders. Future work will likely focus on further elucidating the precise structural and conformational effects of such linkers on ternary complex formation to enable more predictive and successful PROTAC design.

References

- 1. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG7 Linker in PROTAC Design: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a passive spacer, plays a critical role in determining the overall efficacy and drug-like properties of a PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly those of a defined length like PEG7, have garnered significant attention for their ability to favorably modulate PROTAC characteristics. This guide delves into the multifaceted role of the PEG7 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Influence of the PEG7 Linker on PROTAC Properties

The choice of linker is a crucial determinant of a PROTAC's biological activity. The length, rigidity, and composition of the linker all contribute to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation.

A PEG7 linker, with its seven ethylene (B1197577) glycol units, offers a balance of flexibility and defined length. This flexibility can be advantageous in allowing the PROTAC to adopt multiple conformations, thereby facilitating the optimal orientation of the target protein and the E3 ligase for efficient ubiquitin transfer. Furthermore, the hydrophilic nature of the PEG linker can significantly enhance the aqueous solubility of the often-hydrophobic PROTAC molecule, a critical factor for both in vitro assays and in vivo bioavailability.

The length of the PEG linker has been shown to have a profound impact on the efficacy of PROTACs. Studies have demonstrated that both excessively short and excessively long linkers can be detrimental to PROTAC activity. A linker that is too short may sterically hinder the formation of the ternary complex, while a linker that is too long may lead to unproductive binding modes and an increase in the "hook effect," where high concentrations of the PROTAC can inhibit its own activity by forming binary complexes instead of the desired ternary complex. The PEG7 length often represents a "sweet spot" in this optimization process.

Quantitative Data on PEG Linker-Containing PROTACs

The following tables summarize quantitative data from various studies, highlighting the impact of the PEG7 linker on PROTAC performance metrics such as degradation potency (DC50) and maximum degradation (Dmax).

| PROTAC | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ARV-110 | Androgen Receptor | VHL | PEG-based | ~1 | >95 | VCaP | |

| dTAG-13 | FKBP12 | CRBN | PEG-based | 1 | >90 | HEK293T | |

| Compound 1 | BRD4 | VHL | PEG7 | 1.8 | ~98 | RS4;11 | |

| Compound 2 | BRD4 | VHL | PEG5 | 4.7 | ~95 | RS4;11 | |

| Compound 3 | BRD4 | VHL | PEG9 | 3.1 | ~96 | RS4;11 |

This table presents hypothetical data for illustrative purposes, based on trends observed in the literature. Actual values would be specific to the particular PROTAC and experimental conditions.

Detailed Experimental Protocols

The characterization of PROTACs involves a series of key experiments to determine their efficacy, selectivity, and mechanism of action. Below are detailed protocols for some of the most common assays.

Western Blotting for Target Protein Degradation

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. A loading control, such as β-actin or GAPDH, should be used to normalize the data.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the cytotoxic effect of the PROTAC on cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).

-

Assay Procedure: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Measurement and Analysis: Shake the plate for 2 minutes to induce cell lysis and then incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Methodology:

-

Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G magnetic beads, overnight at 4°C with gentle rotation.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the target protein, the E3 ligase, and a negative control. The presence of both the target protein and the E3 ligase in the immunoprecipitate confirms the formation of the ternary complex.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are invaluable tools for understanding the complex biological processes and experimental procedures involved in PROTAC research. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: General mechanism of action of a PROTAC molecule.

Caption: A typical experimental workflow for evaluating a PROTAC.

Caption: Simplified androgen receptor signaling pathway and the point of intervention by an AR-targeting PROTAC.

Conclusion

The linker is a critical component in the design of effective and drug-like PROTACs. The PEG7 linker, in particular, offers a compelling combination of properties, including a defined length, flexibility, and hydrophilicity, that can be harnessed to optimize PROTAC performance. By carefully considering the role of the linker and employing a robust suite of experimental assays, researchers can unlock the full therapeutic potential of this exciting new class of drugs. The data, protocols, and visualizations provided in this guide serve as a valuable resource for scientists and drug development professionals working at the forefront of targeted protein degradation.

The Chemistry of the Boc Protecting Group in Benzyl-PEG7-NHBoc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development.[1][2] Its widespread use is attributed to its stability in a variety of reaction conditions and its facile removal under mildly acidic conditions.[3] This guide provides a comprehensive overview of the core chemistry of the Boc protecting group as it pertains to Benzyl-PEG7-NHBoc, a heterobifunctional linker increasingly utilized in the synthesis of complex biomolecules and targeted drug delivery systems.[4]

The Role and Significance of the Boc Group in this compound

This compound is a molecule designed with distinct functionalities at each terminus. The benzyl (B1604629) group offers a stable, non-reactive terminus, while the Boc-protected amine provides a latent reactive site. The polyethylene (B3416737) glycol (PEG) linker, with its seven ethylene (B1197577) glycol units, imparts increased hydrophilicity and biocompatibility to the parent molecule.

The primary role of the Boc group in this context is to mask the primary amine, preventing it from participating in undesired side reactions during the synthesis and modification of other parts of a molecule.[5][6] This protection strategy allows for the selective functionalization of a substrate with the Benzyl-PEG7 moiety, with the amine group being deprotected at a later, strategic point in the synthetic route to enable subsequent conjugation to proteins, peptides, or other small molecules.[1]

The Chemistry of Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[7] The most common and effective reagent for this transformation is trifluoroacetic acid (TFA), often used in a solution with a chlorinated solvent like dichloromethane (B109758) (DCM).[1][8] Other acidic systems, such as hydrochloric acid (HCl) in dioxane, can also be employed.[9][10]

The mechanism of acid-catalyzed Boc deprotection proceeds through the following key steps:[11][12]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[3][11]

-

Formation of a Carbamic Acid and a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a carbamic acid and a highly stable tert-butyl cation.[11]

-

Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas.[11]

-

Formation of the Free Amine: This decarboxylation yields the free primary amine.[11] Under the acidic reaction conditions, the newly formed amine is protonated, typically resulting in the formation of a salt (e.g., a TFA salt).[11]

The tert-butyl cation generated during the reaction can potentially alkylate nucleophilic residues in the substrate. To prevent this, scavengers such as anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture.[13]

Quantitative Data for Boc Deprotection

Table 1: General Reaction Conditions for Boc Deprotection with TFA

| Parameter | Value | Reference(s) |

| TFA Concentration | 25-50% in Dichloromethane (DCM) | [1] |

| Temperature | Room Temperature (20-25 °C) | [1] |

| Reaction Time | 30 minutes - 2 hours | [1] |

| Equivalents of TFA | 5 - 10 equivalents (or used as a solvent mixture) | [1] |

Table 2: Troubleshooting Common Boc Deprotection Issues

| Issue | Potential Cause | Suggested Solution | Reference(s) |

| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). | [9] |

| Inadequate reaction time or temperature. | Extend the reaction time and monitor progress. Gentle heating may be considered. | [9] | |

| Steric hindrance from the PEG chain. | Increase reaction time or consider a stronger acid system like 4M HCl in dioxane. | [9] | |

| Observation of Side Products | Alkylation by the tert-butyl cation. | Add a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture. | [9] |

Experimental Protocols

The following are detailed protocols for the deprotection of the Boc group from this compound and the subsequent monitoring of the reaction.

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is a widely applicable method for the deprotection of Boc-protected amines.[1]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirring solution, add TFA to a final concentration of 25-50% (v/v).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The residue will be the amine as its TFA salt.

-

Optional Basic Work-up (to obtain the free amine):

-

Dissolve the crude residue in DCM.

-

Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the free amine, Benzyl-PEG7-NH₂.

-

Protocol 2: Monitoring Boc Deprotection

It is crucial to monitor the progress of the deprotection to ensure complete removal of the Boc group without unnecessary exposure to strong acid.[1]

Method 1: Thin Layer Chromatography (TLC)

-

Spot the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material (this compound).

-

Elute the plate with an appropriate solvent system (e.g., a mixture of DCM and methanol).

-

The product, the free amine (Benzyl-PEG7-NH₂), will be more polar and thus have a lower Rf value than the Boc-protected starting material.

-

Visualize the spots using a suitable stain, such as ninhydrin (B49086) for primary amines, or under UV light if the compound is UV-active.[1]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Dilute a small aliquot of the reaction mixture.

-

Inject the diluted sample into the LC-MS system.

-

Monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass corresponding to the deprotected product.[1]

Visualizations

The following diagrams illustrate the key chemical structures and workflows described in this guide.

Caption: Chemical Structure of this compound.

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Caption: Experimental Workflow for Boc Deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. immunomart.com [immunomart.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Spectral Data of Benzyl-PEG7-NHBoc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for Benzyl-PEG7-NHBoc, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization of this compound.

Core Data Presentation

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of spectral data for structurally related compounds containing benzyl, polyethylene (B3416737) glycol (PEG), and N-tert-butyloxycarbonyl (NHBoc) moieties.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | m | 5H | Ar-H |

| ~5.10 | s | 1H | NH -Boc |

| 4.50 | s | 2H | Ar-CH₂ -O |

| ~3.64 | s | 24H | -O-CH₂ -CH₂ -O- (PEG chain) |

| ~3.55 | t | 2H | -CH₂ -NHBoc |

| ~3.30 | q | 2H | -O-CH₂ -CH₂-NHBoc |

| 1.45 | s | 9H | -C(CH₃ )₃ |

Predicted for a solution in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (Boc) |

| ~138.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~127.8 | Ar-C H |

| ~127.7 | Ar-C H |

| ~79.0 | -C (CH₃)₃ |

| ~73.2 | Ar-C H₂-O |

| ~70.5 | -O-C H₂-C H₂-O- (PEG chain) |

| ~70.0 | -O-C H₂-CH₂-NHBoc |

| ~40.5 | -CH₂-C H₂-NHBoc |

| ~28.4 | -C(C H₃)₃ |

Predicted for a solution in CDCl₃ at 100 MHz.